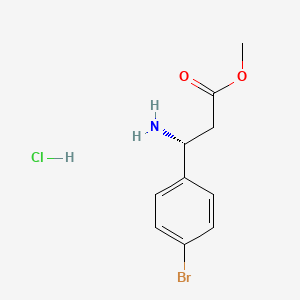![molecular formula C12H15BrFNO2 B6156391 tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate CAS No. 1569737-90-1](/img/no-structure.png)
tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate” likely belongs to the class of organic compounds known as carbamates . These are organic compounds containing a functional group derived from carbamic acid (NH2COOH). A common example of a carbamate is the insecticide carbaryl .
Molecular Structure Analysis
The molecular structure of a similar compound, “tert-butyl (4-(bromomethyl)benzyl)carbamate”, has a molecular formula of C13H18BrNO2 and an average mass of 300.191 Da .Chemical Reactions Analysis
Carbamates, such as “this compound”, can undergo a variety of chemical reactions. For instance, they can be used to protect amines from piperidine derivatives for further synthesis of sulfonamide series .Aplicaciones Científicas De Investigación
Tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate has a wide range of scientific research applications. It has been used to study the effects of enzyme inhibitors, and has been used as a model for studying the inhibition of enzymes by carbamates. This compound has also been used to study the effects of enzyme inhibitors on the activity of enzymes, and to study the effects of enzyme inhibitors on the structure of enzymes. Additionally, this compound has been used to study the effects of enzyme inhibitors on the binding of substrates to enzymes.
Mecanismo De Acción
Target of Action
The primary targets of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate are currently unknown. This compound is used as a research chemical
Pharmacokinetics
As a research compound, it is typically handled under inert gas (nitrogen or argon) at 2-8°C , suggesting that it may be sensitive to environmental conditions that could affect its stability and bioavailability.
Result of Action
As a research chemical, it is primarily used for the synthesis of other compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of oxygen. It is typically stored under inert gas at low temperatures , suggesting that it may be sensitive to these factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate in laboratory experiments has several advantages. This compound is a relatively stable compound, and is not known to be toxic or carcinogenic. Additionally, this compound is relatively inexpensive, and can be easily synthesized in the laboratory. However, there are some limitations to the use of this compound in laboratory experiments. It is difficult to accurately measure the concentration of this compound in solution, and it is difficult to control the concentration of this compound in solution. Additionally, this compound is not soluble in water, and must be dissolved in an organic solvent.
Direcciones Futuras
There are several potential future directions for the use of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate in scientific research. This compound could be used to study the effects of enzyme inhibitors on the activity of other enzymes, as well as the effects of enzyme inhibitors on the structure of other enzymes. Additionally, this compound could be used to study the effects of enzyme inhibitors on the binding of substrates to other enzymes. This compound could also be used to study the effects of enzyme inhibitors on the metabolism of other drugs, amino acids, and nucleic acids. Finally, this compound could be used to study the effects of enzyme inhibitors on the transport of ions and other molecules across cell membranes.
Métodos De Síntesis
Tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide with 4-fluorophenyl isocyanate in the presence of a base. This reaction yields tert-butyl N-(3-bromo-4-fluorophenyl)carbamate. The second step involves the reaction of this compound with potassium tert-butoxide in the presence of a base, which yields this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate involves the reaction of tert-butyl N-(4-fluorophenyl)carbamate with bromomethyl benzene in the presence of a base.", "Starting Materials": [ "tert-butyl N-(4-fluorophenyl)carbamate", "bromomethyl benzene", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl N-(4-fluorophenyl)carbamate to a reaction flask", "Add bromomethyl benzene and base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
Número CAS |
1569737-90-1 |
Fórmula molecular |
C12H15BrFNO2 |
Peso molecular |
304.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



